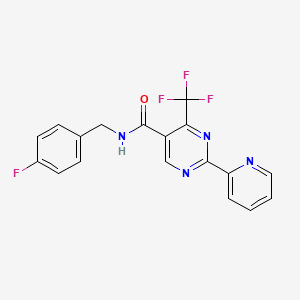
N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-tumor properties. It was first discovered in 2010 by researchers at the Johns Hopkins University School of Medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl derivatives, including compounds with structural similarities to N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, explored their larvicidal activity. Compounds with mild electron-withdrawing groups like trifluoro and fluorine showed excellent activity, indicating the significance of these substitutions in enhancing biological effects (Gorle et al., 2016).
Catalyst-free and Visible Light Promoted Synthesis
- Research on catalyst-free and visible light-promoted trifluoromethylation of uracils, cytosines, and pyridinones demonstrated a mild, metal-free strategy for direct perfluoroalkylation. This process, relevant to the synthesis of compounds like this compound, highlights the utility of such methods in medicinal chemistry due to high functional group tolerance and synthetic simplicity (Huang et al., 2018).
Antitumor Activities
- Novel pyrimidine derivatives of L-ascorbic acid, bearing structural motifs related to this compound, were synthesized and tested for antitumor activities. A particular compound showed significant activity against various cancer cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).
HIV Integrase Inhibition
- The compound is recognized as the first HIV integrase inhibitor, indicating its pivotal role in HIV treatment. Structural analysis of its hydrated form provided insights into its molecular interactions and stability, crucial for understanding its mechanism of action (Yamuna et al., 2013).
Metabolic Studies
- Studies on the metabolism and disposition of potent HIV integrase inhibitors, including MK-0518, a closely related compound, have utilized 19F-NMR spectroscopy. These studies offer valuable insights into the metabolic fate and pharmacokinetics of fluoro-containing pyrimidine derivatives, which are crucial for drug development and optimization (Monteagudo et al., 2007).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O/c19-12-6-4-11(5-7-12)9-25-17(27)13-10-24-16(14-3-1-2-8-23-14)26-15(13)18(20,21)22/h1-8,10H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNMEJBRTBMMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)
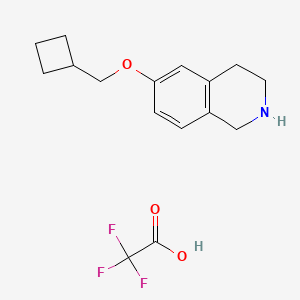
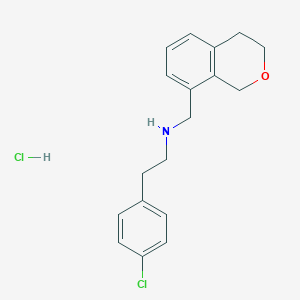
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
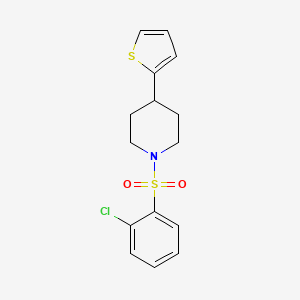
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)



![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

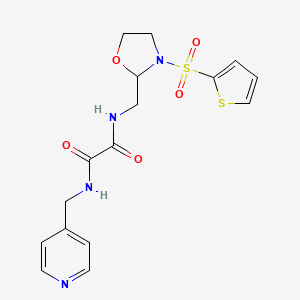
![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)
